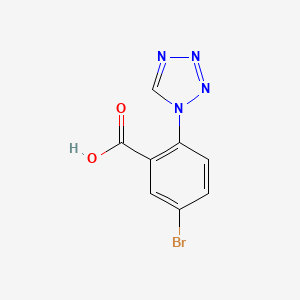
5-bromo-2-(1H-tetrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(1H-tetrazol-1-yl)benzoic acid is an organic compound with the molecular formula C₈H₅BrN₄O₂. It is characterized by the presence of a bromine atom, a tetrazole ring, and a benzoic acid moiety.
Mechanism of Action
Target of Action
It’s known that tetrazoles, a key component of this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .
Mode of Action
The mode of action of 5-bromo-2-(1H-tetrazol-1-yl)benzoic acid involves its interaction with its targets. Tetrazoles, such as the one present in this compound, have specific thermochemical properties and exhibit multiple reactivity . They can act as acids and bases, and also have the possibility of prototropic annular tautomerism .
Biochemical Pathways
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .
Pharmacokinetics
It’s known that tetrazoles escape most of the phase ii bio-transformation of carboxylic acids .
Result of Action
Compounds containing tetrazole motifs have been used in various drug pharmacophores and have shown significant biological importance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy. It’s known that tetrazoles are generally insoluble in water at room temperature, but soluble in some organic solvents .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(1H-tetrazol-1-yl)benzoic acid can interact with many enzymes and receptors in organisms via non-covalent interactions . These interactions can result in a wide range of biological properties
Cellular Effects
Tetrazole derivatives, a group to which this compound belongs, have been found to exhibit a range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral effects .
Molecular Mechanism
It is known that tetrazoles can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1H-tetrazol-1-yl)benzoic acid typically involves the reaction of 5-bromo-2-chlorobenzoic acid with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring . The general reaction scheme is as follows:
- Dissolve sodium azide and ammonium chloride in anhydrous DMF.
- Add 5-bromo-2-chlorobenzoic acid to the solution.
- Heat the mixture to 120°C and reflux for 18-20 hours.
- Cool the reaction mixture and acidify with hydrochloric acid.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods focus on improving yield, purity, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1H-tetrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The benzoic acid moiety can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the bromine atom.
Oxidation Products: Compounds with higher oxidation states of the tetrazole ring.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
5-Bromo-2-(1H-tetrazol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: Similar structure but lacks the bromine atom.
5-Bromo-2-chlorobenzoic acid: Similar structure but lacks the tetrazole ring.
2-(1H-Tetrazol-1-yl)benzoic acid: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-2-(1H-tetrazol-1-yl)benzoic acid is unique due to the presence of both the bromine atom and the tetrazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-(tetrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDDNPPUMBJFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
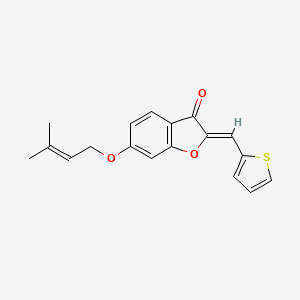
![N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2604188.png)
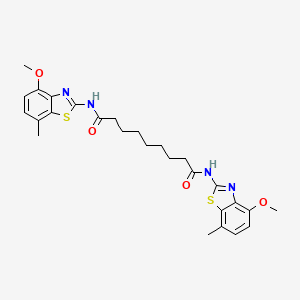
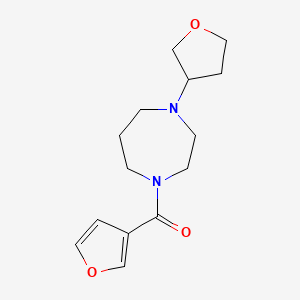
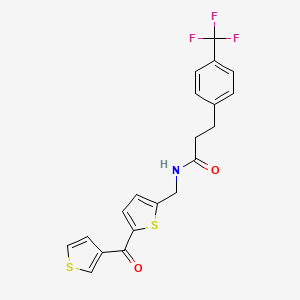
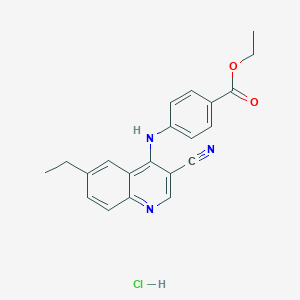
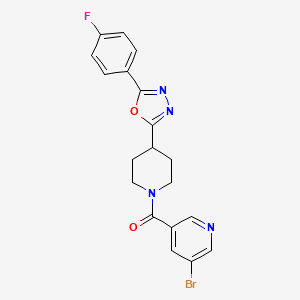
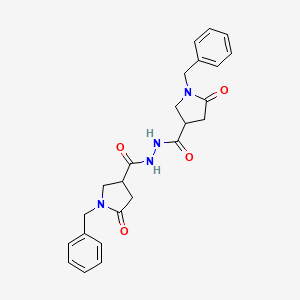

![4-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2604199.png)
![9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2604203.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2604206.png)
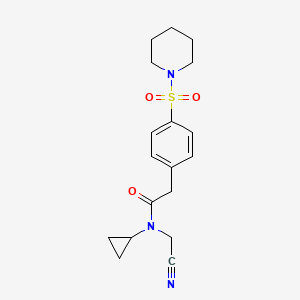
![4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/new.no-structure.jpg)
